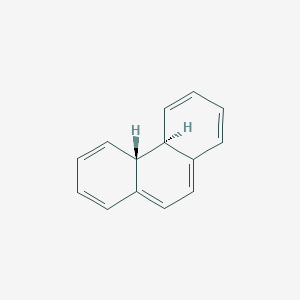
(4aR,4bR)-4a,4b-Dihydrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aR,4bR)-4a,4b-Dihydrophenanthrene is a stereoisomer of dihydrophenanthrene, a compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes two hydrogen atoms added to the phenanthrene core, resulting in a partially saturated ring system. This structural modification imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4aR,4bR)-4a,4b-Dihydrophenanthrene typically involves the hydrogenation of phenanthrene under controlled conditions. The reaction is carried out using a hydrogenation catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction conditions, including temperature and pressure, are carefully optimized to achieve selective hydrogenation at the 4a and 4b positions.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the product. The scalability of the process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions: (4aR,4bR)-4a,4b-Dihydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to fully saturated phenanthrene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Fully saturated phenanthrene derivatives.
Substitution: Nitro- and halogen-substituted phenanthrene derivatives.
Applications De Recherche Scientifique
(4aR,4bR)-4a,4b-Dihydrophenanthrene has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of (4aR,4bR)-4a,4b-Dihydrophenanthrene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Phenanthrene: The parent compound, which lacks the additional hydrogen atoms at the 4a and 4b positions.
Tetrahydrophenanthrene: A fully saturated derivative of phenanthrene.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
Uniqueness: (4aR,4bR)-4a,4b-Dihydrophenanthrene is unique due to its partially saturated ring system, which imparts distinct chemical reactivity and physical properties compared to its fully aromatic or fully saturated counterparts. This uniqueness makes it valuable for specific applications where intermediate reactivity is desired.
Propriétés
Numéro CAS |
33431-13-9 |
|---|---|
Formule moléculaire |
C14H12 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
(4aR,4bR)-4a,4b-dihydrophenanthrene |
InChI |
InChI=1S/C14H12/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10,13-14H/t13-,14-/m0/s1 |
Clé InChI |
ZQNQJMXFVWUBDO-KBPBESRZSA-N |
SMILES isomérique |
C1=C[C@@H]2[C@H]3C=CC=CC3=CC=C2C=C1 |
SMILES canonique |
C1=CC2C3C=CC=CC3=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















